8-Methylnonanoic acid
Overview
Description
Fenofibrate-d6 is a deuterated form of fenofibrate, a lipid-regulating agent used primarily to treat hypercholesterolemia and hypertriglyceridemia. Fenofibrate-d6 is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which helps in the accurate quantification of fenofibrate in biological samples .
Mechanism of Action
Target of Action
8-Methylnonanoic acid is an immediate precursor of capsaicin and a by-product of capsaicin degradation . It is primarily associated with the Capsicum family of plants, which produce capsaicin . Capsaicin has reported antimicrobial properties . This compound can act as a growth substrate in certain bacterial strains .
Mode of Action
Biochemical Pathways
This compound is involved in the metabolic pathways related to capsaicin production . It is an in vivo degradation by-product of dihydrocapsaicin . During nutrient starvation, this compound decreases lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes .
Pharmacokinetics
It is known that capsaicinoids, such as dihydrocapsaicin, are rapidly degraded in the body . Therefore, it can be inferred that this compound, being a by-product of dihydrocapsaicin, may also have a short half-life in the body.
Result of Action
This compound has been observed to modulate energy metabolism in adipocytes . It decreases lipid amounts during nutrient starvation and suppresses lipogenic processes . Moreover, adipocytes treated with this compound exhibit a reduced lipolytic response to isoproterenol and an increased glucose uptake when stimulated with insulin .
Biochemical Analysis
Biochemical Properties
8-Methylnonanoic acid interacts with various biomolecules in the body. It has been found to decrease lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes .
Cellular Effects
In 3T3-L1 adipocytes, this compound has been observed to have no impact on cell viability. During nutrient starvation, it decreases lipid amounts in association with AMPK activation . Moreover, adipocytes treated with this compound during maturation exhibited a reduced lipolytic response to isoproterenol and an increased glucose uptake when stimulated with insulin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AMPK. AMPK is a key enzyme in cellular energy homeostasis and is activated under conditions of low cellular energy levels . The activation of AMPK by this compound leads to the suppression of lipogenic processes .
Temporal Effects in Laboratory Settings
It has been observed that during nutrient starvation, this compound decreases lipid amounts in association with AMPK activation .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts excess carbohydrates and amino acids into fatty acids for triacylglycerol synthesis . This process is suppressed when this compound activates AMPK .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenofibrate-d6 involves the deuteration of fenofibrate. The process typically starts with the preparation of deuterated reagents. One common method involves the use of deuterated methyl iodide (CD3I) and deuterated isopropanol (CD3CD2OD) in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the deuterated reagents replace the hydrogen atoms in fenofibrate, resulting in fenofibrate-d6 .
Industrial Production Methods
Industrial production of fenofibrate-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Fenofibrate-d6 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, fenofibrate-d6 can hydrolyze to form fenofibric acid-d6.
Oxidation: Fenofibrate-d6 can be oxidized to form fenofibric acid-d6 using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Fenofibric acid-d6.
Oxidation: Fenofibric acid-d6.
Reduction: Reduced derivatives of fenofibrate-d6.
Scientific Research Applications
Fenofibrate-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to quantify fenofibrate levels in biological samples, aiding in pharmacokinetic and bioavailability studies.
Metabolic Studies: Helps in studying the metabolism of fenofibrate by tracking the deuterated compound and its metabolites in biological systems.
Analytical Chemistry: Used in the development and validation of analytical methods for the quantification of fenofibrate in pharmaceuticals and biological samples.
Drug Development: Assists in the development of new formulations and delivery systems for fenofibrate by providing accurate quantification and stability data.
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: The non-deuterated form of fenofibrate-d6, used for the same therapeutic purposes.
Gemfibrozil: Another fibric acid derivative used to treat hyperlipidemia.
Clofibrate: An older fibric acid derivative with similar lipid-lowering effects
Uniqueness of Fenofibrate-d6
Fenofibrate-d6 is unique due to its stable isotopic labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and tracking of the compound in biological systems, providing valuable data for pharmacokinetic and metabolic studies. Additionally, the deuterated form exhibits similar pharmacological effects as fenofibrate, making it a useful tool in drug development and research .
Properties
IUPAC Name |
8-methylnonanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOABCKPVCUNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067207 | |
Record name | Isodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [ExxonMobil MSDS] | |
Record name | Isodecanoic acid | |
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CAS No. |
5963-14-4, 26403-17-8 | |
Record name | 8-Methylnonanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005963144 | |
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Record name | Isodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isodecanoic acid | |
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Record name | Isodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
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Record name | Isodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.325 | |
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Record name | 8-methylnonanoic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ISODECANOIC ACID | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 8-METHYLNONANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL95S7AP4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological origin of 8-methylnonanoic acid?
A1: this compound is a key component of capsaicinoids, the pungent compounds found in chili peppers (Capsicum species). It can be isolated from these compounds through enzymatic hydrolysis using enzymes like Novozym® 435. [] This fatty acid also plays a role in the biosynthesis of glucose esters in certain insect-resistant tomato species like Lycopersicon pennellii. Here, it is incorporated as an acyl moiety into these esters, which act as a defense mechanism against pests. []
Q2: How is this compound synthesized in the laboratory?
A2: Several synthetic routes have been developed. One method involves a Grignard coupling reaction between isobutylmagnesium bromide and ethyl 6-bromohexanoate, followed by hydrolysis. [, , ] Another approach utilizes anodic synthesis. [, ] this compound can also be synthesized through a “cold” method involving the introduction of a double bond on the aliphatic chain, reduction, and hydrolysis of the ester function. []
Q3: Can bacteria utilize this compound?
A3: Yes, research shows that certain bacteria associated with Capsicum plants can utilize this compound as a growth substrate. This finding suggests a potential role for these bacteria in the degradation of capsaicinoids in the environment. []
Q4: Can this compound be used to modify other natural products?
A4: Yes, this compound can be enzymatically incorporated into other lipids. For example, it can be used in the enzymatic acidolysis of coconut oil using Lipozyme® TL IM, potentially acting as a delivery vehicle for the fatty acid. []
Q5: What is the structural characterization of this compound?
A5: While the provided abstracts don't list the exact molecular formula and weight, this compound has the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. Spectroscopic data, including 1H and 13C NMR, are crucial for characterizing the structure of this compound and its derivatives. []
Q6: Are there applications for this compound in polymer chemistry?
A6: Research indicates that bacteria like Pseudomonas oleovorans can utilize this compound as a substrate to produce poly(β-hydroxyalkanoate)s (PHAs), a type of biodegradable polyester. This process results in the formation of PHAs with specific methyl branching patterns. []
Q7: What is the significance of dihydrocapsaicin, a derivative of this compound?
A7: Dihydrocapsaicin, an analog of capsaicin, is a nonpungent compound with potential physiological and biological activities similar to capsaicinoids. This compound serves as a key precursor for its synthesis. Large-scale production of dihydrocapsiate is possible using lipase-catalyzed esterification of vanillyl alcohol and this compound. []
Q8: What is the connection between this compound and branched-chain amino acid metabolism?
A8: Studies on Lycopersicon pennellii suggest that the branched carbon skeleton of this compound originates from branched-chain amino acids like valine, leucine, and isoleucine. The biosynthesis likely involves transamination, oxidative decarboxylation, and elongation steps. []
Q9: Are there alternative methods to synthesize dihydrocapsaicin?
A9: Yes, beyond using purified this compound, dihydrocapsaicin can also be synthesized from capsaicinoids extracted from chili peppers. This approach utilizes enzymatic hydrolysis of the capsaicinoids, yielding this compound, which is then used in the synthesis of dihydrocapsaicin. []
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